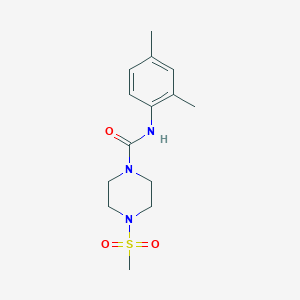![molecular formula C18H26N4O4S B4878094 1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Descripción general
Descripción
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, also known as JNJ-7777120, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the adenosine A3 receptor, which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a selective antagonist of the adenosine A3 receptor, which is expressed in various tissues and plays a crucial role in various physiological and pathological processes. By blocking the adenosine A3 receptor, 1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can modulate the release of inflammatory mediators, inhibit tumor growth, and protect neurons from damage.
Biochemical and Physiological Effects:
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It can modulate the release of inflammatory mediators, such as TNF-α, IL-6, and IL-8, and inhibit the migration of immune cells. It can also inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it can protect neurons from damage by reducing oxidative stress and inhibiting apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several advantages for lab experiments. It is a selective antagonist of the adenosine A3 receptor, which allows for specific modulation of this receptor without affecting other receptors. It has also been shown to have low toxicity and good bioavailability. However, there are also some limitations to using 1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments. It has a short half-life and may require frequent dosing. In addition, its effects may be influenced by factors such as age, gender, and disease state.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One direction is to further explore its potential therapeutic applications, such as in the treatment of asthma, COPD, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, the development of more potent and selective adenosine A3 receptor antagonists may lead to improved therapeutic options.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-14-18(13-20(2)19-14)27(23,24)22-9-7-21(8-10-22)12-15-11-16(25-3)5-6-17(15)26-4/h5-6,11,13H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLCEXIHBRQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)
![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4878100.png)

![[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]methyl 5-chloro-2-thiophenecarboxylate](/img/structure/B4878104.png)
![5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)
![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)